3,3-Difluorocyclobutane-1-sulfonic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6F2O3S |
|---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
3,3-difluorocyclobutane-1-sulfonic acid |
InChI |
InChI=1S/C4H6F2O3S/c5-4(6)1-3(2-4)10(7,8)9/h3H,1-2H2,(H,7,8,9) |
InChI Key |
FKIBBZKKKSPMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)S(=O)(=O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3,3 Difluorocyclobutane 1 Sulfonic Acid
Brønsted Acidity and Superacidity Phenomena in Fluorinated Sulfonic Acids
Brønsted-Lowry theory defines an acid as a proton (H⁺) donor. The strength of a Brønsted acid is determined by its tendency to release a proton. Sulfonic acids (RSO₃H) are known to be strong acids due to the effective delocalization of the negative charge on the resulting sulfonate anion (RSO₃⁻) across the three oxygen atoms and the sulfur atom. The introduction of highly electronegative fluorine atoms onto the alkyl or aryl backbone of a sulfonic acid significantly enhances its acidity. This is due to the strong electron-withdrawing inductive effect of fluorine, which further stabilizes the conjugate base by pulling electron density away from the sulfonate group. This increased stability of the anion makes the corresponding acid a stronger proton donor.
This phenomenon can lead to the formation of "superacids," which are acids with an acidity greater than that of 100% pure sulfuric acid. wikipedia.org The strength of superacids is often measured using the Hammett acidity function (H₀), where a more negative value indicates a stronger acid. For example, 100% sulfuric acid has an H₀ of -12, while trifluoromethanesulfonic acid (triflic acid), a common fluorinated sulfonic acid, has an H₀ of -14.1, making it about 100 times stronger. wikipedia.orgsocietechimiquedefrance.fr The acidity is further amplified when a strong Brønsted acid like a fluorinated sulfonic acid is combined with a strong Lewis acid, such as antimony pentafluoride (SbF₅). societechimiquedefrance.fr For 3,3-Difluorocyclobutane-1-sulfonic acid, the two fluorine atoms on the cyclobutane (B1203170) ring are expected to substantially increase its Brønsted acidity compared to non-fluorinated analogs like cyclobutanesulfonic acid, placing it in the category of very strong acids.
Table 1: Comparison of Acidity for Various Sulfonic Acids
| Acid Name | Common Abbreviation | Formula | pKa | Hammett Acidity (H₀) |
|---|---|---|---|---|
| Sulfuric Acid | - | H₂SO₄ | -3.0 | -12.0 |
| p-Toluenesulfonic Acid | TsOH | CH₃C₆H₄SO₃H | -2.8 | - |
| Methanesulfonic Acid | MsOH | CH₃SO₃H | -1.9 | - |
| Trifluoromethanesulfonic Acid | TfOH | CF₃SO₃H | -14.7 | -14.1 |
Catalytic Roles in Organic Transformations
The high acidity of fluorinated sulfonic acids like this compound makes them excellent catalysts for a wide range of organic reactions that require protonation of a substrate in the rate-determining step. Their conjugate bases are non-nucleophilic, which prevents unwanted side reactions.
Sulfonic acids are effective catalysts for reactions involving carbonyl compounds. nih.gov The general mechanism begins with the protonation of the carbonyl oxygen by the acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com
Acetal (B89532)/Ketal Formation: In the presence of an alcohol, the protonated carbonyl compound is attacked by a molecule of the alcohol to form a hemiacetal or hemiketal intermediate. Subsequent protonation of the hydroxyl group of this intermediate, followed by the elimination of a water molecule, generates a highly reactive oxocarbenium ion. A second molecule of the alcohol then attacks this intermediate, and final deprotonation yields the acetal or ketal product, regenerating the acid catalyst. nih.gov
The general mechanism is as follows:
Protonation of the carbonyl oxygen. masterorganicchemistry.com
Nucleophilic attack by the alcohol on the carbonyl carbon. masterorganicchemistry.com
Proton transfer. masterorganicchemistry.com
Elimination of water to form an oxocarbenium ion. masterorganicchemistry.com
Nucleophilic attack by a second alcohol molecule.
Deprotonation to yield the final product and regenerate the catalyst. masterorganicchemistry.com
Hydrolysis: The reverse reaction, the hydrolysis of acetals or ketals back to the carbonyl compound and alcohol, is also efficiently catalyzed by sulfonic acids in the presence of water. The mechanism follows the reverse pathway of formation. Similarly, sulfonic acids can catalyze the hydrolysis of other acid derivatives like esters and amides, although these reactions are typically slower. libretexts.org
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral Brønsted acids, including chiral sulfonic acids, are a prominent class of organocatalysts for enantioselective synthesis. cyu.fr By creating a chiral environment around the reacting species, these catalysts can direct the formation of one enantiomer of the product over the other.
While this compound itself is achiral, the synthesis of chiral derivatives could open avenues for its use in asymmetric catalysis. The development of axially chiral sulfonic acids and other natural-product-based chiral sulfonic acids has expanded the scope of Brønsted acid catalysis. nih.gov These catalysts have been successfully employed in various stereoselective transformations, including fluorination reactions. nih.govbeilstein-journals.org Chiral fluorinated organocatalysts can offer improved reactivity while maintaining high levels of enantiocontrol. cyu.fr The application of a chiral version of a strong, fluorinated acid like this compound could be envisioned in reactions such as enantioselective additions to carbonyls or imines.
Examination of Reaction Pathways and Intermediate Species
The catalytic activity of sulfonic acids is intrinsically linked to the formation of specific reactive intermediates. In acid-catalyzed reactions of carbonyl compounds, the key intermediate is the protonated carbonyl group, which can also be represented as a resonance-stabilized oxocarbenium ion. This species is significantly more electrophilic than the neutral carbonyl compound, facilitating the reaction.
In other transformations, particularly those involving sulfonic acid derivatives, different intermediates can play a crucial role. For instance, theoretical studies on the esterification of sulfonic acids suggest that the reaction may not proceed through a pentacoordinate sulfur intermediate as previously thought. researchgate.net Instead, pathways involving a highly reactive sulfonylium cation (RSO₂⁺) as a key intermediate are considered more plausible. researchgate.netrsc.org This intermediate is analogous to those formed from sulfonyl chlorides in the presence of Lewis acids. rsc.org In photocatalytic systems, sulfonamides can be converted into neutral sulfonyl radical intermediates , unlocking unique reactivity pathways for functionalization. acs.org
Table 2: Key Intermediates in Sulfonic Acid-Mediated Reactions
| Intermediate Species | Reaction Type | Role |
|---|---|---|
| Protonated Carbonyl / Oxocarbenium Ion | Acetal/Ketal formation, Hydrolysis | Increases electrophilicity of the carbonyl carbon. |
| Sulfonylium Cation (RSO₂⁺) | Esterification of sulfonic acids | Acts as a powerful sulfonating agent. rsc.org |
| Sulfonyl Radical (RSO₂•) | Photocatalytic functionalization | Enables radical-based bond formations. acs.org |
Proton Transfer Dynamics and Mechanistic Insights
The function of a Brønsted acid catalyst begins with the transfer of a proton to the substrate. The dynamics of this process are complex and crucial to the reaction mechanism. Studies on perfluorosulfonic acid systems, such as the polymer Nafion, provide significant insight into proton transfer dynamics. rsc.orgnih.gov In these systems, proton transfer is not a simple, single-step event but is mediated by networks of solvent molecules (often water). researchgate.net
The proton can exist in various states, including as part of hydronium ions (H₃O⁺) or larger clusters like the Zundel (H₅O₂⁺) and Eigen (H₉O₄⁺) cations. nih.govrsc.org The transfer of a proton often occurs through a "structural diffusion" or Grotthuss-type mechanism, where protons shuttle through a hydrogen-bonded network. The sulfonic acid group facilitates this process by providing an active site that creates the appropriate structural and energetic environment for effective proton hopping. rsc.org Theoretical simulations have shown that the sulfonic acid group can directly and indirectly mediate proton transfer through the formation of transient species like -SO₃⁻ and -SO₃H₂⁺. nih.govresearchgate.net These dynamics ensure that a proton is readily available to activate the substrate molecule within the reaction medium.
Transformations of Sulfonic Acid Derivatives (e.g., Hydrolysis of Sulfonyl Chlorides, SuFEx Chemistry)
Sulfonic acids are often prepared from their more reactive derivatives, such as sulfonyl chlorides. The hydrolysis of a sulfonyl chloride (RSO₂Cl) is a common method for synthesizing the corresponding sulfonic acid (RSO₃H). wikipedia.org This reaction involves the nucleophilic attack of water on the electrophilic sulfur atom, followed by the loss of hydrogen chloride. cdnsciencepub.comacs.org While seemingly straightforward, the reaction can be complex, especially in aqueous media, and sometimes requires specific conditions to prevent unwanted side reactions. google.comacs.org
A more recent and powerful application involving sulfonic acid derivatives is Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. SuFEx is a "click chemistry" reaction that involves the reaction of sulfonyl fluorides (RSO₂F) or fluorosulfates (ROSO₂F) with a wide range of nucleophiles. ccspublishing.org.cnresearchgate.net The S-F bond in these S(VI) compounds is generally stable but can be activated to react rapidly and selectively with nucleophiles like silyl (B83357) ethers, amines, and alcohols. nih.gov This allows for the reliable and efficient formation of sulfonates, sulfonamides, and other sulfur-containing linkages. ccspublishing.org.cnchemrxiv.org The corresponding sulfonyl fluoride of this compound could therefore serve as a valuable building block in SuFEx chemistry for assembling complex molecules. enamine.net
Theoretical and Computational Analyses of 3,3 Difluorocyclobutane 1 Sulfonic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. nih.gov For 3,3-Difluorocyclobutane-1-sulfonic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can elucidate key aspects of its molecular geometry, electronic distribution, and chemical reactivity. researchgate.netnih.gov
Electronic Structure and Molecular Orbitals: DFT calculations allow for the optimization of the molecule's three-dimensional structure and the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For this compound, the presence of highly electronegative fluorine atoms is expected to lower the energy of both the HOMO and LUMO, potentially widening the energy gap compared to its non-fluorinated analog.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this sulfonic acid, the MEP map would show a highly electron-deficient (blue) region around the acidic proton of the -SO₃H group, confirming its high propensity for dissociation. Conversely, electron-rich (red) regions would be concentrated around the oxygen atoms of the sulfonyl group and, to a lesser extent, the fluorine atoms. This visualization is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net
Reactivity Descriptors: From the calculated electronic properties, various reactivity descriptors can be derived. These include electronegativity, chemical hardness (resistance to change in electron distribution), and electrophilicity index. These descriptors quantify the molecule's reactivity and help in comparing its behavior with other chemical species. bohrium.com The strong inductive effect of the two fluorine atoms is predicted to significantly increase the molecule's global electrophilicity.
Below is a table summarizing the typical electronic properties that would be determined for this compound via DFT calculations.
| Property | Predicted Characteristic | Significance |
| HOMO Energy | Low | Indicates high ionization potential and stability against oxidation. |
| LUMO Energy | Low | High electron affinity, susceptible to nucleophilic attack at specific sites. |
| HOMO-LUMO Gap | Relatively Large | Suggests high kinetic stability. |
| Dipole Moment | High | The C-F and S-O bonds create significant polarity. |
| MEP Minimum | Highly Positive (Blue) | Located on the acidic proton, indicating a very strong Brønsted acid site. |
| MEP Maximum | Highly Negative (Red) | Located on the sulfonyl oxygen atoms, indicating sites for electrophilic attack. |
Molecular Dynamics Simulations: Elucidating Proton Transport and Conformational Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. osti.gov For this compound, particularly in condensed phases (e.g., in solution or within a polymer matrix), MD simulations can reveal crucial information about proton transport mechanisms and the molecule's conformational dynamics.
Proton Transport Mechanisms: In the presence of a solvent like water, the sulfonic acid group readily dissociates. MD simulations are instrumental in studying the subsequent transport of the proton (H⁺). Two primary mechanisms are typically investigated:
Vehicular Mechanism: The proton exists as a hydronium ion (H₃O⁺) and diffuses through the solvent as a distinct entity. researchgate.net
Grotthuss Mechanism (Proton Hopping): A proton is transferred through a hydrogen-bond network of solvent molecules (e.g., water) via the formation and cleavage of covalent bonds. researchgate.netnih.govitp.ac.cn
MD simulations of perfluorosulfonic acid (PFSA) systems, which are chemically related, show that proton transport is a complex interplay of both mechanisms and is highly dependent on the hydration level. acs.orgresearchgate.netacs.orgresearchgate.net Simulations for this compound would aim to quantify the diffusion coefficients of hydronium ions and map the probability and pathways of proton hopping events near the sulfonate anion. The rigid, fluorinated cyclobutane (B1203170) ring could influence the local structuring of water molecules, thereby affecting the efficiency of the hydrogen-bond network essential for the Grotthuss mechanism. rsc.org
Conformational Dynamics: The cyclobutane ring is not planar and exists in a puckered conformation. MD simulations can explore the ring's dynamic behavior, including the rate and energy barrier of ring inversion (the transition between two puckered conformations). This analysis would reveal the conformational flexibility of the ring and how the bulky, electronegative substituents (two fluorine atoms and a sulfonic acid group) influence its preferred geometry and dynamic motion in a solvated environment.
Conformational Space Exploration via Exit Vector Plot (EVP) Analysis of Cyclobutane Derivatives
The Exit Vector Plot (EVP) is a powerful tool for analyzing and visualizing the conformational space of cyclic scaffolds by defining the relative orientation of two substituents. rsc.org This method is particularly useful for understanding how the rigid cyclobutane core of this compound dictates the spatial arrangement of its functional groups.
The analysis involves defining "exit vectors" originating from the points where substituents attach to the ring and pointing away from it. The relationship between these vectors is described by several geometric parameters, which can be plotted to reveal preferred conformational regions. Studies on various disubstituted cycloalkanes have shown that their conformations tend to cluster in specific, well-defined regions on the EVP, analogous to Ramachandran plots for peptides. rsc.org
For this compound, an EVP-style analysis could be used to map the conformational space defined by the sulfonic acid group and one of the C-H bonds at the C1 position. This would provide a quantitative measure of the accessible orientations of the sulfonic acid group relative to the plane of the ring. Such information is vital for applications in catalysis and drug design, where the precise 3D positioning of functional groups determines molecular recognition and reactivity.
A table of key parameters used in EVP analysis is provided below.
| Parameter | Description | Relevance to Conformational Analysis |
| r | The distance between the points of substituent attachment on the ring. | Defines the separation of the functional groups. |
| ϕ₁, ϕ₂ | Angles describing the "out-of-plane" tilt of each exit vector. | Measures the axial vs. equatorial character of the substituents. |
| θ | The dihedral angle between the two exit vectors. | Describes the relative twist or orientation of the substituents. |
Computational Investigations into Structure-Acidity Relationships and Inductive Effects
The acidity of a molecule is determined by the stability of its conjugate base after donating a proton. Computational chemistry provides a direct means to investigate the factors influencing the acidity of this compound.
The Inductive Effect: The primary factor enhancing the acidity of this compound, beyond the inherent strength of the sulfonic acid group, is the powerful electron-withdrawing inductive effect of the two fluorine atoms. libretexts.org Fluorine is the most electronegative element, and it pulls electron density away from the rest of the molecule through the sigma bonds of the cyclobutane ring. wikipedia.org This withdrawal of electron density helps to disperse and stabilize the negative charge on the sulfonate anion (–SO₃⁻) that is formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid. libretexts.org Computational studies can quantify this effect by calculating the charge distribution in both the acid and its conjugate base, demonstrating the delocalization of negative charge onto the electronegative fluorine and oxygen atoms.
Acidity (pKa) Prediction: While sulfonic acids are generally very strong acids, the gem-difluoro substitution is expected to lower the pKa value even further. wikipedia.org Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM). By comparing the calculated pKa of this compound with that of the non-fluorinated cyclobutanesulfonic acid, the precise contribution of the inductive effect can be quantified. Studies on other fluorinated cycloalkanes have confirmed that the influence of a CF₂ group on acidity is significant and primarily driven by this inductive effect. researchgate.netresearchgate.net
The table below provides a qualitative comparison of the acidity of related compounds.
| Compound | Key Structural Feature | Predicted Relative Acidity | Reason |
| Acetic Acid | Carboxylic acid | Weak | Reference carboxylic acid. |
| Methanesulfonic Acid | Alkyl sulfonic acid | Strong wikipedia.org | Sulfonic acids are inherently much stronger than carboxylic acids. |
| Cyclobutanesulfonic Acid | Unsubstituted ring | Strong | Similar to other alkyl sulfonic acids. |
| This compound | Gem-difluoro group | Very Strong | Strong inductive effect of two fluorine atoms stabilizes the conjugate base. libretexts.org |
Predictive Modeling for Catalytic Activity and Selectivity
Given its predicted high Brønsted acidity, this compound is a potential candidate as a strong acid catalyst for various organic reactions. Predictive modeling, which combines computational chemistry with data analysis, can be used to forecast its catalytic performance without extensive experimentation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed by finding a mathematical relationship between the structural or physicochemical properties of a catalyst and its observed activity or selectivity. researchgate.net For this compound, key properties (descriptors) calculated from DFT, such as the charge on the acidic proton, the HOMO-LUMO gap, and the molecular electrostatic potential, can be used as inputs. These descriptors would be correlated with experimental data from a series of related acid catalysts to build a predictive model. researchgate.net
Modeling Catalytic Reactions: DFT can be used to model the entire reaction pathway for a specific acid-catalyzed reaction, such as esterification or Friedel-Crafts acylation. urjc.es This involves calculating the structures and energies of reactants, transition states, and products. The calculated activation energy (the energy barrier of the transition state) is directly related to the reaction rate. By modeling the reaction catalyzed by this compound, researchers can predict its efficiency and compare it to other known catalysts. nih.gov Furthermore, by modeling different possible reaction pathways, the model can predict the selectivity of the catalyst—its ability to favor the formation of a desired product over side products. The unique steric and electronic environment created by the difluorocyclobutane scaffold could impart unique selectivity in certain transformations. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 3,3-Difluorocyclobutane-1-sulfonic acid. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms and the three-dimensional arrangement of the cyclobutane (B1203170) ring can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct multiplets corresponding to the three non-equivalent protons on the cyclobutane ring. The methine proton at the C1 position, bonded to the carbon bearing the sulfonic acid group, would appear furthest downfield due to the strong electron-withdrawing effect of the -SO₃H group. The four methylene (B1212753) protons at the C2 and C4 positions would be diastereotopic and appear as complex multiplets due to geminal coupling, vicinal coupling with the C1 proton, and long-range coupling with the fluorine atoms (²JH-F and ³JH-F).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Three signals are anticipated: one for the methine carbon (C1), one for the difluorinated carbon (C3), and one for the two equivalent methylene carbons (C2 and C4). The C1 signal would be downfield, influenced by the sulfonic acid substituent. The C3 signal would be significantly affected by the attached fluorine atoms, appearing as a triplet due to one-bond carbon-fluorine coupling (¹JC-F). The equivalent C2 and C4 carbons would appear as a triplet due to two-bond coupling to the fluorine atoms (²JC-F).
¹⁹F NMR Spectroscopy: With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov The spectrum for this compound is expected to show a single signal for the two chemically equivalent fluorine atoms. This signal would be split into a complex multiplet due to coupling with the vicinal (²JF-H) and long-range (³JF-H) protons on the cyclobutane ring. The chemical shift is sensitive to the electronic environment, providing a characteristic value for the gem-difluoro moiety on the four-membered ring. alfa-chemistry.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 3.5 - 4.0 | m | - | CH-SO₃H (C1) |
| ¹H | 2.5 - 3.2 | m | - | CH₂ (C2, C4) |
| ¹³C | 50 - 60 | m | ²JC-F | C1 |
| ¹³C | 35 - 45 | t | ²JC-F ≈ 20-30 | C2, C4 |
| ¹³C | 115 - 125 | t | ¹JC-F ≈ 240-260 | C3 |
| ¹⁹F | -90 to -110 | m | - | CF₂ |
Note: Predicted values are based on general spectroscopic principles and data for structurally similar fluorinated and sulfonated compounds. Actual experimental values may vary.
Vibrational Spectroscopy: Infrared and Raman Analysis of Sulfonic Acid and Fluorine-Containing Functional Groups
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the sulfonic acid and C-F groups. A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹ due to the O-H stretching of the strongly hydrogen-bonded sulfonic acid. The asymmetric and symmetric stretching vibrations of the S=O bonds typically give rise to strong bands in the 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹ regions, respectively. researchgate.net Strong absorption bands corresponding to C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ range. benthamopen.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 2500 | Strong, Broad | O-H Stretch | Sulfonic Acid (-SO₃H) |
| 1350 - 1100 | Strong | C-F Stretch | gem-Difluoro (-CF₂) |
| 1250 - 1120 | Strong | S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) |
| 1080 - 1030 | Strong | S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) |
| 900 - 800 | Medium | S-O Stretch | Sulfonic Acid (-SO₃H) |
Note: Wavenumber ranges are based on established correlation tables and data from compounds containing similar functional groups. researchgate.netresearchgate.net
Mass Spectrometry Techniques for Precise Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, allowing for the unambiguous determination of the molecular formula.
For this compound (C₄H₆F₂O₃S), the exact mass of the molecular ion can be calculated and compared with the experimentally measured value. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, the protonated molecule [M+H]⁺ could be detected.
Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonic acids involve the loss of the SO₃ group (80 Da) or the entire sulfonic acid moiety (•SO₃H, 81 Da). Fragmentation of the difluorocyclobutane ring could also occur, leading to characteristic daughter ions.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Adduct | Calculated m/z | Predicted Observation |
| C₄H₆F₂O₃S | [M] | 172.0009 | Molecular Ion |
| C₄H₅F₂O₃S⁻ | [M-H]⁻ | 170.9931 | ESI Negative Mode |
| C₄H₇F₂O₃S⁺ | [M+H]⁺ | 173.0087 | ESI Positive Mode |
| C₄H₅F₂⁺ | [M-H-SO₃]⁺ | 91.0355 | Fragment Ion |
| C₄H₆F₂S⁺ | [M-O₃]⁺ | 124.0107 | Fragment Ion |
Note: ESI refers to Electrospray Ionization. The predicted fragments represent plausible fragmentation pathways.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net While obtaining suitable single crystals of the parent sulfonic acid can be challenging due to its high polarity and hygroscopicity, crystalline derivatives, such as salts or esters, are often amenable to this analysis.
A single-crystal X-ray diffraction analysis of a suitable derivative of this compound would provide precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com This data would confirm the puckered conformation of the cyclobutane ring and the exact geometry of the sulfonic acid group. Furthermore, if a salt is formed with a chiral counter-ion, X-ray crystallography can be used to determine the absolute stereochemistry of the molecule, should a chiral center be present. The analysis also reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions like hydrogen bonding.
Table 4: Illustrative Crystallographic Data Obtainable from an X-ray Analysis of a Derivative
| Parameter | Description |
| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) defining the unit cell size and shape. |
| Z | The number of molecules in the unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths / Angles | Precise measurements of all interatomic distances and angles. |
Note: This table represents the type of data obtained from an X-ray crystallography experiment; specific values would depend on the actual crystalline derivative analyzed.
Applications in Advanced Materials and Chemical Synthesis
Role as Versatile Building Blocks in Contemporary Organic and Medicinal Chemistry
The 3,3-difluorocyclobutane motif has emerged as a valuable scaffold in modern drug discovery and organic synthesis. nih.gov The introduction of gem-difluoro groups into molecular frameworks can significantly modulate key physicochemical properties. nih.gov Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnbuv.gov.uanih.gov The cyclobutane (B1203170) ring itself provides a three-dimensional, sp³-rich structure, a desirable feature for improving the druglike properties of lead compounds and moving away from flat, aromatic structures. nih.gov
3,3-Difluorocyclobutane-1-sulfonic acid and its derivatives serve as versatile building blocks for incorporating this desirable motif. researchgate.netresearchgate.net The sulfonic acid group can be readily converted into other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters, providing a handle for a wide range of chemical transformations. researchgate.netresearchgate.net This allows for the systematic exploration of chemical space around the 3,3-difluorocyclobutane core.
Researchers have utilized fluorinated cyclobutane building blocks to synthesize analogues of biologically active molecules, aiming to enhance properties like potency, selectivity, and pharmacokinetics. nbuv.gov.uaresearchgate.netbioorganica.com.ua The gem-difluorinated cyclobutane unit is particularly notable for being a small, polar, yet lipophilic moiety, offering a unique tool for fine-tuning a molecule's solubility and membrane permeability. nih.gov
Table 1: Impact of Fluorination on Physicochemical Properties of Cyclobutane Derivatives
| Property | Non-Fluorinated Analogue | Fluorinated Analogue (e.g., 3-fluorocyclobutylamine) | Observed Effect |
|---|---|---|---|
| Basicity (pKa) | Higher | Lower (acidification by ~0.8 units) | Fluorine's inductive effect withdraws electron density, reducing the basicity of the amino group. researchgate.net |
| Lipophilicity (LogP/LogD) | Baseline | Higher for trans-isomers, marginal change for cis-isomers | The effect on lipophilicity is conformation-dependent; trans-isomers show a significant increase. researchgate.net |
| Metabolic Stability | Potentially susceptible to C-H oxidation | Enhanced | C-F bonds are stronger than C-H bonds, blocking sites of metabolism. nih.govnih.gov |
Advanced Polymer Electrolyte Membranes (PEMs) and Fuel Cell Technologies Utilizing Fluorinated Sulfonic Acid Ionomers
Polymer electrolyte membranes (PEMs) are the central component of fuel cells, responsible for conducting protons from the anode to the cathode while preventing the passage of fuel and oxidant gases. sigmaaldrich.comacs.org Perfluorinated sulfonic acid (PFSA) ionomers, such as the well-known Nafion®, are the industry standard for PEMs due to their excellent proton conductivity, chemical inertness, and mechanical stability. acs.orgmdpi.comresearchgate.net
These materials consist of a hydrophobic, chemically resistant backbone (like polytetrafluoroethylene, PTFE) and hydrophilic side chains terminated with sulfonic acid groups (-SO₃H). sigmaaldrich.commdpi.com This structure allows for the formation of water-filled channels that facilitate proton transport. The inclusion of fluorine is critical for the stability of the polymer in the harsh oxidative and reductive environment of an operating fuel cell. mdpi.com
Monomers like this compound represent a potential component for creating novel fluorinated ionomers for next-generation PEMs. By incorporating such fluorinated carbocyclic sulfonic acids into a polymer backbone, it may be possible to develop PEMs with tailored properties. The rigid cyclobutane unit could influence the morphology and water uptake of the membrane, potentially leading to improved performance under various operating conditions, such as reduced humidity or elevated temperatures. mdpi.com The goal is to optimize the balance between proton conductivity, mechanical strength, and gas permeability to enhance fuel cell efficiency and durability. acs.orgamazonaws.com
Table 2: Key Properties of Perfluorinated Sulfonic Acid (PFSA) Ionomers for PEM Fuel Cells
| Property | Description | Importance in Fuel Cells |
|---|---|---|
| Proton Conductivity | The efficiency with which protons (H+) are transported through the membrane. | High conductivity is essential for high power density and overall fuel cell efficiency. acs.orgmdpi.com |
| Chemical Stability | Resistance to degradation from chemical species (e.g., radicals) present during fuel cell operation. | Ensures long operational lifetime and durability of the membrane. The C-F bond provides high stability. mdpi.com |
| Water Uptake | The amount of water absorbed by the membrane, which is necessary for proton conduction. | Optimal water management is crucial; too little water reduces conductivity, while too much can lead to flooding of the electrodes. mdpi.com |
| Mechanical Strength | The ability of the membrane to resist tearing or puncture. | Maintains the physical separation between the anode and cathode. amazonaws.com |
Development of Photoacid Generators (PAGs) for Advanced Lithographic Manufacturing
Photoacid generators (PAGs) are essential components in chemically amplified photoresists, the materials used to pattern microchips in the semiconductor industry. spiedigitallibrary.orgspiedigitallibrary.org A PAG is a compound that, upon exposure to light of a specific wavelength (e.g., 193 nm), decomposes to release a strong acid. tcichemicals.comnih.gov This photogenerated acid then catalyzes a chemical reaction in the surrounding polymer matrix, changing its solubility and allowing for the creation of intricate circuit patterns. semiconductors.org
The anion of the PAG determines the strength and diffusion characteristics of the photogenerated acid. google.com Fluorinated sulfonic acids are highly effective in this role because the strong electron-withdrawing effect of the fluorine atoms significantly increases the acidity of the sulfonic acid, often creating a "superacid". spiedigitallibrary.orgsemiconductors.org This high acidity is crucial for achieving high catalytic efficiency and patterning resolution. semiconductors.org
This compound is a candidate for the anionic component of a novel PAG. A PAG formulated with this anion would release this compound upon irradiation. The key attributes it would bring include:
High Acidity: The gem-difluoro substitution enhances the acid strength, ensuring efficient catalysis. spiedigitallibrary.org
Optimal Diffusion: The size and shape of the cyclobutane structure could help control the diffusion of the acid within the resist, which is critical for defining sharp, precise features. semiconductors.org
Thermal Stability and Solubility: The fluorinated structure is expected to have good thermal stability and solubility in the organic solvents used for photoresist formulations. semiconductors.orgresearchgate.net
While perfluoroalkylsulfonates (PFAS) have been widely used, there is ongoing research to find environmentally benign alternatives that maintain high performance. spiedigitallibrary.orgsemiconductors.org Partially fluorinated structures like this compound could offer a balance of required performance with potentially improved environmental profiles. researchgate.net
Utility in Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry
Sulfur(VI)-Fluoride Exchange (SuFEx) is a powerful set of "click chemistry" reactions developed by Nobel laureate K. Barry Sharpless. researchgate.netbldpharm.com Click chemistry refers to reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. bldpharm.com SuFEx chemistry leverages the unique reactivity of the sulfur(VI)-fluoride bond, typically in sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F). ucsd.edunih.gov
While the S-F bond is exceptionally stable and resistant to many chemical conditions, including reduction and hydrolysis, its reactivity can be "unleashed" under specific conditions (often with a base or catalyst) to react selectively with nucleophiles like phenols and amines. nih.gov
To be utilized in SuFEx, this compound would first be converted to its corresponding sulfonyl fluoride (B91410), 3,3-Difluorocyclobutane-1-sulfonyl fluoride . This molecule would then serve as a "SuFExable hub." This hub can be rapidly and efficiently connected to a wide array of other molecular building blocks containing complementary functional groups. rsc.orgresearchgate.net This modular approach allows for the rapid assembly of complex molecules and polymers. ucsd.eduacs.org
Table 3: Key Features of SuFEx Click Chemistry
| Feature | Description | Advantage |
|---|---|---|
| High Stability of S-F Bond | The sulfonyl fluoride group (R-SO₂F) is stable to a wide range of conditions, including water, oxidation, and reduction. nih.gov | Allows the group to be carried through multi-step syntheses and ensures orthogonality with other reactions. |
| Latent Reactivity | The S-F bond can be selectively activated to react with specific nucleophiles. nih.gov | Provides controlled, "on-demand" bond formation. |
| High Efficiency | SuFEx reactions typically proceed with very high yields and create stable linkages. bldpharm.com | Simplifies purification and improves overall synthetic efficiency. |
| Biocompatibility | Many SuFEx reactions can be performed under physiological conditions. ucsd.edunih.gov | Enables applications in chemical biology, such as bioconjugation and drug discovery. ucsd.edu |
The use of a 3,3-difluorocyclobutane-based SuFEx hub introduces the valuable physicochemical properties of the fluorinated ring into the resulting structures, making it a promising tool for applications in drug discovery, materials science, and polymer chemistry. nih.govresearchgate.net
Contributions to Green Chemistry Methodologies through Organocatalysis and Solvent-Free Reactions
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound has potential applications that align with these principles.
Organocatalysis: As a strong Brønsted acid, this compound can function as an organocatalyst. Organocatalysts are non-metal catalysts that can promote chemical reactions, often with high selectivity and under mild conditions. Using a strong, recoverable solid acid catalyst can be a greener alternative to traditional metal-based catalysts, which can be toxic and difficult to remove from products, or to corrosive mineral acids. The high stability imparted by the fluorinated ring could make it a robust and reusable catalyst for reactions such as esterifications, hydrations, and condensation reactions.
Solvent-Free Reactions: The high thermal stability of fluorinated compounds makes them suitable for use in solvent-free or high-temperature reaction conditions. researchgate.net Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces waste, cost, and environmental impact. Reactions involving derivatives of this compound could potentially be designed to run neat (without solvent), particularly in polymerization or material synthesis applications.
Furthermore, the principles of click chemistry, as discussed in the SuFEx section, are inherently green. osaka-u.ac.jp The high efficiency, atom economy, and mild conditions of SuFEx reactions minimize waste and energy consumption, positioning methodologies that use hubs like 3,3-Difluorocyclobutane-1-sulfonyl fluoride as advanced, environmentally conscious synthetic strategies. osaka-u.ac.jp
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3,3-Difluorocyclobutane-1-sulfonic acid, and how can reaction conditions be optimized?
- Methodology :
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring-closing metathesis. For fluorinated cyclobutanes, precursors like 1,3-dienes or haloalkanes may be employed under high-pressure or catalytic conditions .
- Fluorination : Introduce fluorine atoms using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) at low temperatures (-78°C to 0°C) to minimize side reactions .
- Sulfonation : React cyclobutane intermediates with chlorosulfonic acid or sulfur trioxide in anhydrous solvents (e.g., dichloromethane) under nitrogen .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR. Adjust stoichiometry, temperature, and catalyst loading (e.g., Lewis acids like AlCl₃) to improve yield .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Spectroscopic Methods :
- NMR : ¹⁹F NMR (δ -70 to -120 ppm for CF₂ groups), ¹H NMR (coupling constants for cyclobutane protons), and ¹³C NMR (ring strain-induced shifts) .
- IR : Strong absorption bands at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C-F stretching) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M-H]⁻ at m/z ~182 (calculated for C₄H₅F₂O₃S).
Q. What precautions are necessary for safe handling and storage of this compound?
- Handling : Use gloves, goggles, and fume hoods due to its strong acidity and potential corrosivity. Neutralize spills with sodium bicarbonate .
- Storage : Keep in airtight, glass containers under anhydrous conditions (e.g., molecular sieves) at -20°C to prevent hydrolysis. Avoid contact with metals .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compute electrostatic potential maps.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Validation : Compare computed ¹⁹F NMR chemical shifts with experimental data to refine basis sets (e.g., PCM solvent models) .
Q. How should researchers address discrepancies between experimental and theoretical data for this compound?
- Stepwise Approach :
Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) .
Cross-validate computational models with multiple methods (e.g., MP2, CCSD(T)) .
Use advanced NMR techniques (e.g., COSY, NOESY) to resolve stereochemical ambiguities .
- Case Study : If calculated acidity (pKa) deviates from experimental values, re-evaluate solvation models or include explicit water molecules in simulations .
Q. What protocols are recommended for assessing environmental toxicity and biodegradation pathways?
- Toxicity Screening :
- Follow U.S. EPA guidelines for acute toxicity (OECD Test No. 423) using zebrafish embryos or Daphnia magna .
- Measure bioaccumulation potential via octanol-water partition coefficients (log Kₒw) .
- Degradation Studies :
- Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9) experiments. Analyze degradation products via LC-MS/MS .
Q. What experimental parameters are critical for evaluating its catalytic efficacy in acid-mediated reactions?
- Key Parameters :
- Reaction Kinetics : Monitor progress via in situ IR or quenching assays. Compare turnover frequency (TOF) with benchmarks like p-toluenesulfonic acid .
- Solvent Effects : Test polar aprotic (e.g., acetonitrile) vs. protic solvents (e.g., ethanol) to optimize activity .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>150°C recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
